

Application Note: Quantitative Analysis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid

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Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B046111

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Introduction

2-Methyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound with a structure that makes it a potential building block in medicinal chemistry and materials science. Accurate quantification of this molecule is essential for pharmacokinetic studies, quality control in manufacturing, and metabolic research. This document provides detailed protocols for two primary analytical methods for the quantification of **2-Methyl-1,3-benzoxazole-6-carboxylic acid**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of **2-Methyl-1,3-benzoxazole-6-carboxylic acid** in bulk drug substances or pharmaceutical formulations where concentrations are relatively high. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities, followed by UV detection.

Experimental Protocol: HPLC-UV

a) Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reference Standard: **2-Methyl-1,3-benzoxazole-6-carboxylic acid** (>99% purity).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid, analytical grade.

b) Chromatographic Conditions:

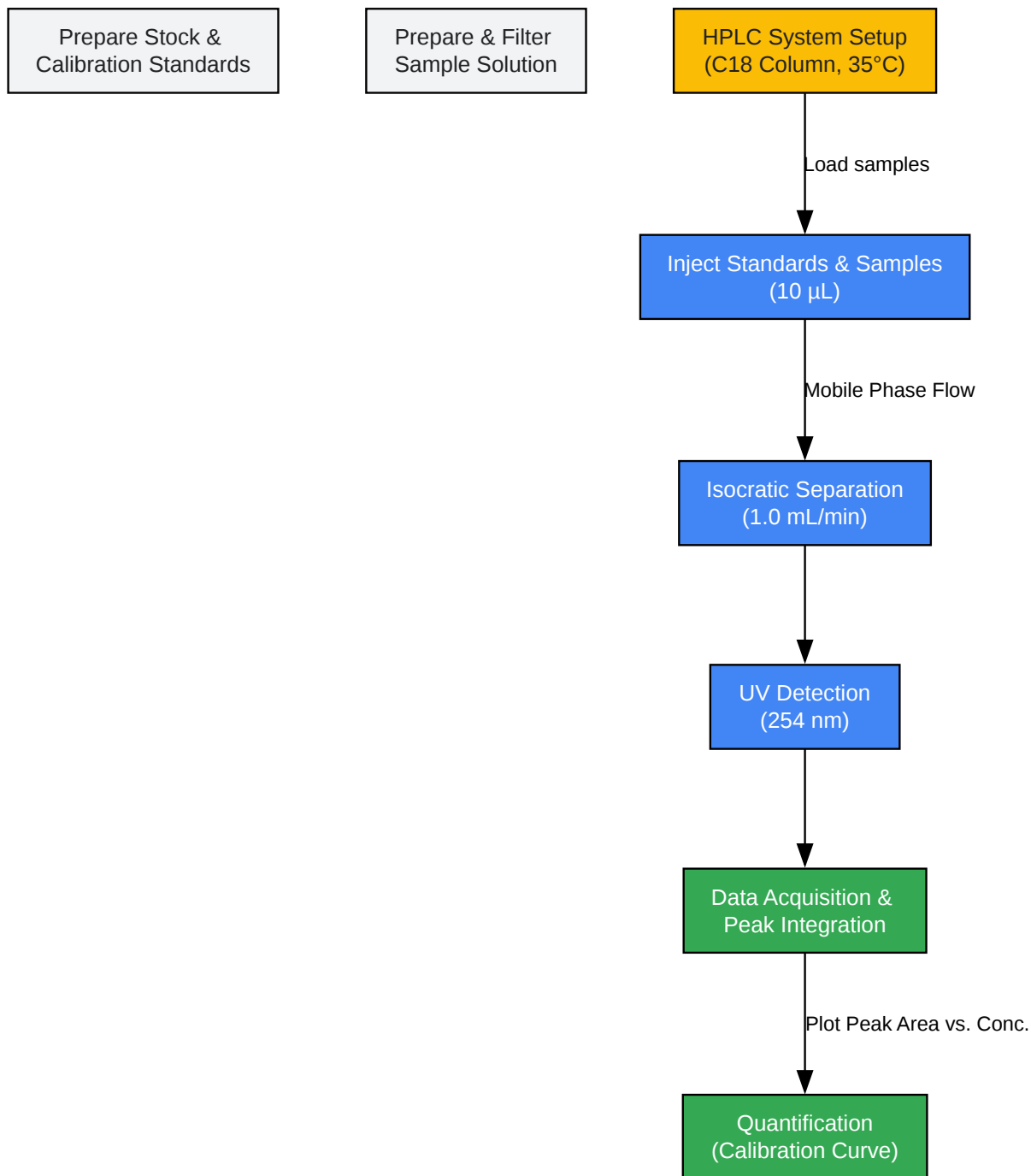
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 254 nm.

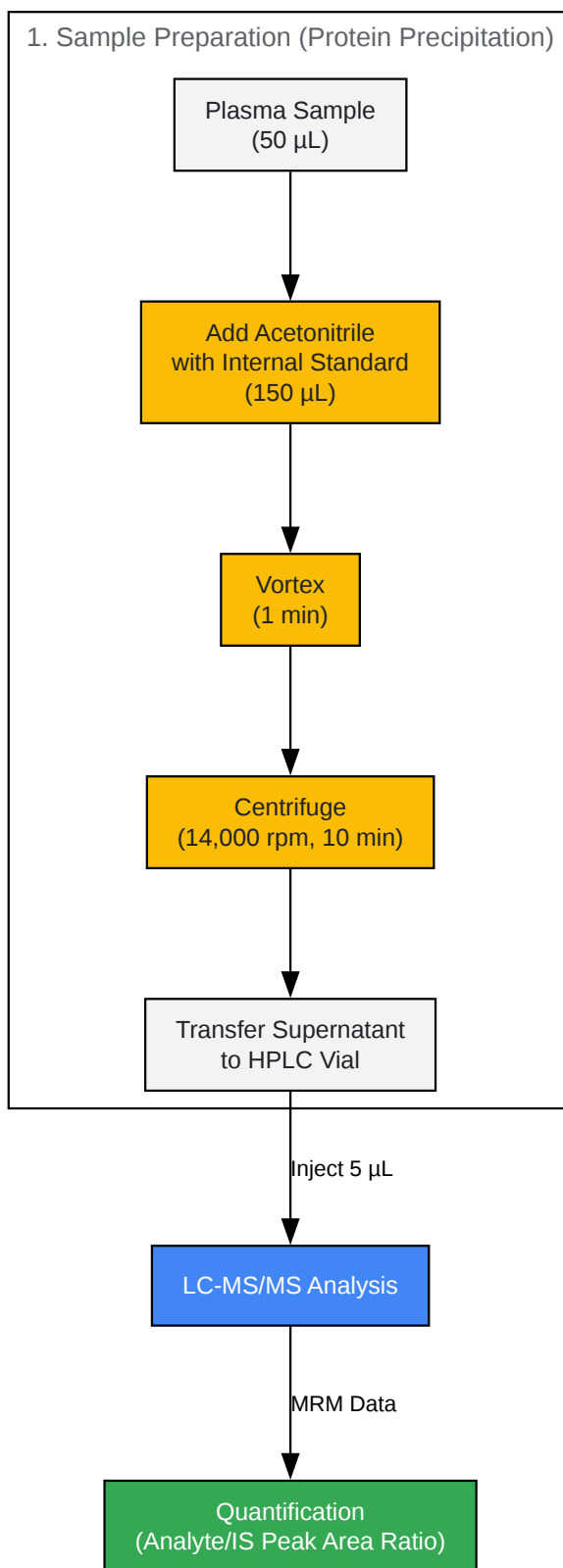
c) Preparation of Standards and Samples:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
- Sample Preparation: Dissolve the sample (e.g., bulk powder) in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter

before injection.

HPLC-UV Experimental Workflow





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